molecular formula C8H15NO2 B3283085 Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate CAS No. 761386-09-8

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Cat. No.: B3283085
CAS No.: 761386-09-8
M. Wt: 157.21 g/mol
InChI Key: ZMMITUCIAZVHCG-NKWVEPMBSA-N
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Description

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate can be synthesized through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The synthesis includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure product . The reaction conditions typically involve the use of aqueous lithium hydroxide (LiOH) and acetic anhydride in the presence of sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced separation techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death . This interaction is crucial in understanding its potential therapeutic applications and effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate
  • Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
  • Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate

Uniqueness

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

methyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flask, methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (5.13 g, 19.94 nmol) in 1,4-dioxane (15 ml) was reacted with hydrochloric acid in dioxane (4M) (15 mL). Methanol (2 mL) was added to aid in solubility. The reaction was stirred at room temperature for 1 hour. Upon completion the reaction was concentrated, and the crude (3.86 g) was progressed to the next step without further purification.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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